molecular formula C32H38N6O7 B14278489 Casomorphin, trp(3)- CAS No. 134406-64-7

Casomorphin, trp(3)-

Cat. No.: B14278489
CAS No.: 134406-64-7
M. Wt: 618.7 g/mol
InChI Key: PRQYYQIJLHOBDO-MNUOIFNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Casomorphins are opioid peptides derived from the enzymatic breakdown of milk casein proteins. Among these, "Casomorphin, Trp(3)-" (hereafter referred to as αS"-casomorphin) is a novel opioid peptide identified in human αS1-casein. Structurally, it shares homology with β-casomorphins but contains a distinct tryptophan residue at the third position, which confers unique receptor-binding properties . αS"-casomorphin exhibits high affinity for opioid receptors, particularly μ- and δ-subtypes, and has been implicated in modulating cellular proliferation, oxidative stress responses, and pain perception . Its amide derivative, αS"-casomorphin-amide, acts as a selective μ-opioid receptor agonist, distinguishing it from other casomorphins that primarily target δ-receptors .

Properties

CAS No.

134406-64-7

Molecular Formula

C32H38N6O7

Molecular Weight

618.7 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C32H38N6O7/c33-23(15-19-9-11-21(39)12-10-19)31(44)37-13-4-8-27(37)30(43)36-25(16-20-17-34-24-6-2-1-5-22(20)24)32(45)38-14-3-7-26(38)29(42)35-18-28(40)41/h1-2,5-6,9-12,17,23,25-27,34,39H,3-4,7-8,13-16,18,33H2,(H,35,42)(H,36,43)(H,40,41)/t23-,25-,26-,27-/m0/s1

InChI Key

PRQYYQIJLHOBDO-MNUOIFNESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Structural and Receptor-Binding Differences

Casomorphins vary in sequence length, post-translational modifications, and receptor specificity. Key comparisons include:

Compound Origin Receptor Specificity Binding Affinity Key Structural Features
αS"-Casomorphin Human αS1-casein μ-opioid (agonist), δ-opioid 10× higher than β-casomorphin Trp(3), Pro-Phe-Pro core
β-Casomorphin-7 Bovine β-casein δ-opioid, weak μ-opioid IC₅₀: ~100 nM (δ-receptor) Tyr-Pro-Phe-Pro-Gly-Pro-Ile
Morphiceptin Synthetic peptide μ-opioid selective IC₅₀: ~2 nM (μ-receptor) Tyr-Pro-Phe-Pro-NH₂
DAMGO (control) Synthetic opioid μ-opioid selective IC₅₀: ~1 nM (μ-receptor) Non-peptide small molecule

Key Findings :

  • αS"-Casomorphin binds μ-receptors with 10-fold higher affinity than β-casomorphin, likely due to its Trp(3) residue stabilizing receptor interactions .
  • Morphiceptin, a synthetic analogue, shows the highest μ-receptor specificity but lacks endogenous physiological roles .
  • β-Casomorphins exhibit broader δ-receptor activity, linked to gastrointestinal and neurological effects .
Anti-Proliferative Effects
  • αS"-Casomorphin : Suppresses T47D human breast cancer cell proliferation via κ-opioid receptor-mediated G3 phase cell cycle arrest .
  • β-Casomorphin: No significant effect on breast cancer cell viability (MCF-7, MDA-MB-231) at 1 μM, though hydrolysis products may serve as prognostic biomarkers .
Oxidative Stress and Cell Protection
  • αS"-Casomorphin upregulates antioxidant enzymes (SOD, GSH-px) via Foxo1/SP1 pathways, enhancing survival in human lens epithelial cells under oxidative stress .
Wound Healing
  • Keratin dressings loaded with αS"-casomorphin release the peptide over 5 days, accelerating diabetic wound closure by stimulating macrophage infiltration and reducing scar tension .
  • β-Casomorphin lacks comparable wound-healing efficacy in similar models .

Pharmacological and Kinetic Profiles

Parameter αS"-Casomorphin β-Casomorphin-7 Morphiceptin
Bioavailability Low (peptide degradation) Low (rapid hydrolysis) Moderate (stable)
Release Kinetics Sustained (5-day release from keratin dressings) Not studied N/A
Toxicity Non-toxic ≤100 μM Non-toxic ≤1 mg/mL Non-toxic ≤10 μM
Cross-Reactivity <0.01% with β-casomorphin 3% with des-Tyr-β-casomorphin <0.01% with αS"-casomorphin

Contradictory Findings :

  • αS"-Casomorphin increases keratinocyte viability at 100 μM , while β-casomorphin decreases prostate cancer cell proliferation . These divergent effects highlight context-dependent activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.